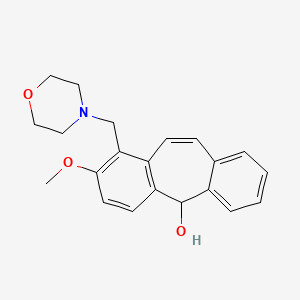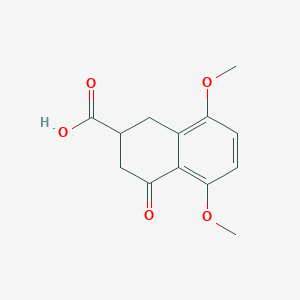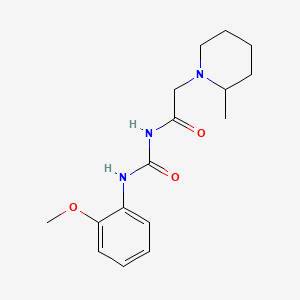
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methyl-1-piperidineacetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-(((2-Hydroxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide.
Reduction: Formation of N-(((2-Methoxyphenyl)amino)methyl)-2-methyl-1-piperidineacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(((2-Hydroxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide
- N-(((2-Methoxyphenyl)amino)methyl)-2-methyl-1-piperidineacetamide
- N-(((2-Methoxyphenyl)amino)carbonyl)-2-ethyl-1-piperidineacetamide
Uniqueness
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
53412-92-3 |
|---|---|
Formule moléculaire |
C16H23N3O3 |
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)carbamoyl]-2-(2-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c1-12-7-5-6-10-19(12)11-15(20)18-16(21)17-13-8-3-4-9-14(13)22-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3,(H2,17,18,20,21) |
Clé InChI |
IOHWWCQTHZFJMT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC(=O)NC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


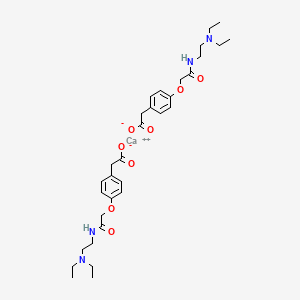

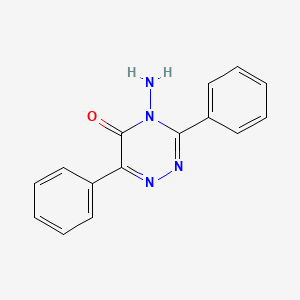
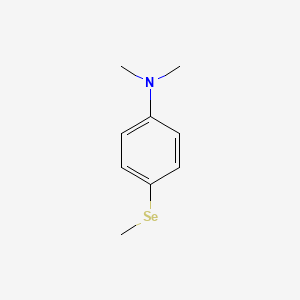

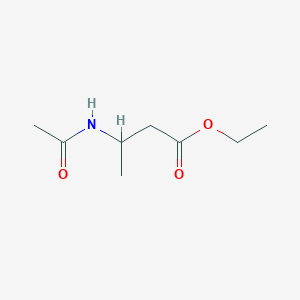
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
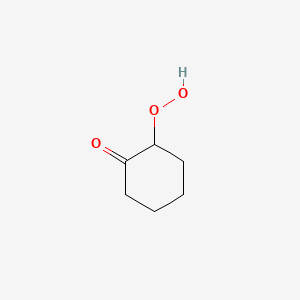
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
